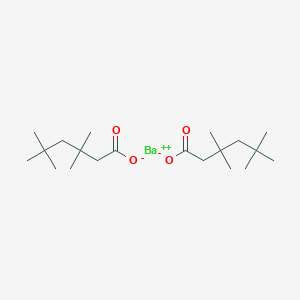

barium(2+);bis(2,2-dimethyloctanoate)

Description

Overview of Branched Carboxylic Acid Metal Salts in Advanced Materials Science

Branched carboxylic acid metal salts, often referred to as metal soaps, are a class of compounds with diverse applications in advanced materials science. Unlike their straight-chain counterparts, the branched structure of the carboxylic acid imparts unique properties such as improved solubility in organic media, enhanced thermal stability, and specific catalytic activities. youtube.comfcad.com These characteristics make them suitable for a wide range of applications, including as catalysts, driers in coatings, heat stabilizers for polymers, and precursors for the synthesis of complex inorganic materials. youtube.comfcad.com

In the realm of materials synthesis, metal salts of branched carboxylic acids like neodecanoic acid and isooctanoic acid serve as versatile precursors in metal-organic decomposition (MOD) techniques. acs.orgacademie-sciences.fr The MOD process allows for the formation of thin films of metal oxides and other inorganic materials from a solution of the metal-organic precursor, which is a crucial technology in the electronics industry. acs.orgacademie-sciences.fr The solubility and decomposition characteristics of these metal salts are critical to achieving homogenous, high-quality films. cambridge.org Furthermore, the catalytic potential of these compounds is leveraged in various polymerization reactions, where they can influence reaction rates and the properties of the final polymer. youtube.comnih.gov

Significance of Barium Neodecanoate in Industrial and Academic Contexts

Barium neodecanoate (Ba(C₁₀H₁₉O₂)₂) is a prime example of a branched carboxylic acid metal salt with significant utility. Industrially, it is recognized for its role as a heat stabilizer in polyvinyl chloride (PVC) formulations, often used in combination with other metal carboxylates like those of zinc and cadmium. youtube.comfcad.com In this capacity, it helps to prevent the thermal degradation of the polymer during processing at high temperatures. youtube.com

In academic research, barium neodecanoate has been extensively studied as a key precursor in the synthesis of advanced ceramic materials. One of the most notable applications is in the preparation of high-temperature superconductors, specifically yttrium barium copper oxide (YBa₂Cu₃O₇-x). cambridge.orgresearchgate.net The use of barium neodecanoate in a metal-organic decomposition route provides a method for producing thin films of these superconducting materials. cambridge.orgresearchgate.net The thermal decomposition of a mixture containing yttrium, barium, and copper neodecanoates leads to the formation of the desired superconducting oxide phase. cambridge.orgresearchgate.net

Another significant area of research involves the use of barium neodecanoate as a precursor for barium titanate (BaTiO₃), a ferroelectric ceramic with a high dielectric constant. dtic.milnih.gov Barium titanate is a critical material in the manufacture of multilayer ceramic capacitors and other electronic components. The MOD process, utilizing barium neodecanoate, allows for the synthesis of barium titanate at relatively low temperatures, which is advantageous for producing thin films and controlling the material's properties. dtic.mil

Scope and Research Trajectories for Neodecanoic Acid, Barium Salt

The future research and application landscape for barium neodecanoate appears promising, with several key trajectories emerging. One area of focus is the continued development of advanced materials through precursor chemistry. The precise control over stoichiometry and morphology offered by using barium neodecanoate in MOD and sol-gel processes makes it a valuable tool for creating novel thin films and nanostructured materials. koreascience.krmdpi.com This includes further research into optimizing the synthesis of high-temperature superconductors and dielectric materials, as well as exploring its potential as a precursor for other complex oxides with unique electronic or magnetic properties. researchgate.netdtic.mil

The catalytic applications of barium neodecanoate and related metal carboxylates are also a growing area of interest. Research into novel catalytic systems for organic synthesis and polymerization is likely to uncover new uses for this compound. nih.govbdmaee.net For instance, the development of more environmentally friendly and efficient catalysts is a major driver in the chemical industry, and the unique properties of barium neodecanoate could be harnessed for this purpose. bdmaee.net

Furthermore, there is potential for barium neodecanoate to be used in the development of new energy storage materials. For example, research into thermochemical energy storage has explored the use of barium carbonate composites, and barium neodecanoate could serve as a precursor for creating nanostructured barium-based materials for such applications. rsc.orgresearchgate.net As the demand for advanced materials with tailored properties continues to grow, the versatility of barium neodecanoate as a precursor and functional material will likely lead to its application in new and innovative technologies.

Chemical Compound Information

| Compound Name | Synonyms | Chemical Formula |

| Neodecanoic acid, barium salt | Barium Neodecanoate | C₂₀H₃₈BaO₄ |

| Yttrium barium copper oxide | YBCO | YBa₂Cu₃O₇-x |

| Barium titanate | BaTiO₃ | |

| Neodecanoic acid | C₁₀H₂₀O₂ | |

| Isooctanoic acid | C₈H₁₆O₂ | |

| Polyvinyl chloride | PVC | (C₂H₃Cl)n |

| Barium carbonate | BaCO₃ |

Physical and Chemical Properties of Barium Neodecanoate

| Property | Value | Source(s) |

| CAS Number | 55172-98-0 | nih.gov |

| Molecular Formula | C₂₀H₃₈BaO₄ | nih.gov |

| Molecular Weight | 479.8 g/mol | nih.gov |

| Appearance | Liquid | nih.gov |

| Industrial Uses | Stabilizing agent, Plasticizers | nih.gov |

| Industry Processing Sectors | All Other Basic Organic Chemical Manufacturing, Plastics Product Manufacturing | nih.gov |

Structure

2D Structure

Properties

CAS No. |

55172-98-0 |

|---|---|

Molecular Formula |

C20H38BaO4 |

Molecular Weight |

479.8 g/mol |

IUPAC Name |

barium(2+);bis(2,2-dimethyloctanoate) |

InChI |

InChI=1S/2C10H20O2.Ba/c2*1-4-5-6-7-8-10(2,3)9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

CJLKLWVNWFVXOI-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Pathways for Barium Neodecanoate

Fundamental Approaches to Organometallic Carboxylate Synthesis

The formation of metal-carboxylate bonds is the central transformation in the synthesis of barium neodecanoate. Several general methods are widely employed in organometallic chemistry for this purpose. libretexts.org

Direct Reaction: This is the most straightforward approach, involving the reaction of a metal or its derivatives (like hydroxides, oxides, or carbonates) directly with a carboxylic acid. smolecule.comsolubilityofthings.com In this acid-base type reaction, the acidic proton of the carboxyl group is replaced by a metal cation, typically forming water or carbon dioxide as a byproduct.

Metathesis Reactions: Also known as salt exchange or precipitation, this method involves the reaction of two soluble salts in a solvent, leading to the formation of an insoluble product that precipitates out of the solution. libretexts.org For barium neodecanoate, this could involve reacting a soluble barium salt with a soluble neodecanoate salt. The driving force for the reaction is often the formation of a stable, insoluble product. dtic.mil

Transmetallation: This process involves the transfer of an organic ligand from one metal to another. libretexts.org The reaction is thermodynamically favorable when the metal being displaced is less electropositive than the displacing metal. libretexts.org An alkyl or aryl group can be transferred from a less electronegative element to a more electronegative one. libretexts.org

These fundamental strategies are adapted and optimized for the specific synthesis of barium neodecanoate.

Optimized Reaction Parameters for the Preparation of Barium Neodecanoate

The efficient synthesis of barium neodecanoate requires careful control of reaction parameters such as temperature, pressure, stoichiometry, and the choice of solvents and precursors.

The most common industrial preparation of barium neodecanoate involves the direct reaction of a barium precursor with neodecanoic acid. smolecule.com Barium hydroxide (B78521) is a frequently used precursor. ontosight.aigoogle.com

A typical synthesis involves heating a mixture of neodecanoic acid with solvents like mineral oil and dioxitol to approximately 100°C. google.com Barium hydroxide octahydrate is then added, and the temperature is raised significantly, often to 180°C, under vacuum. google.com The application of a vacuum is crucial for removing the water formed during the reaction, which drives the equilibrium towards the product side to ensure a high yield. google.com

Alternative barium precursors include barium carbonate and barium oxide. smolecule.comgoogle.comacs.org The reaction with barium carbonate, for instance, would proceed with the release of water and carbon dioxide. Natural witherite, a mineral form of barium carbonate, can also serve as a cost-effective barium source. google.com The reaction kinetics and temperature requirements may vary depending on the reactivity of the chosen barium compound.

| Barium Precursor | Reactant | Solvent/Medium | Temperature | Key Conditions | Source |

|---|---|---|---|---|---|

| Barium Hydroxide Octahydrate | Neodecanoic Acid | Mineral Oil, Dioxitol | Raised from 100°C to 180°C | Reaction under vacuum to remove water. | google.com |

| Barium Carbonate | Neodecanoic Acid | Organic Solvents | Not specified | Reaction yields water and CO2 as byproducts. | smolecule.com |

| Witherite (Natural BaCO3) | Carboxylic Acid | Aqueous/Solvent | Heating/Boiling | Involves pH adjustments and filtration post-reaction. | google.com |

While less common than direct synthesis, barium neodecanoate can also be prepared via exchange reactions. This method is particularly useful when high purity is required or when direct synthesis is not feasible. A plausible route involves a salt metathesis reaction where a water-soluble barium salt, such as barium chloride, is reacted with an alkali metal salt of neodecanoic acid, like sodium neodecanoate. dtic.mil The significantly lower solubility of barium neodecanoate in the reaction medium would cause it to precipitate, allowing for its separation.

Transmetallation remains a viable, though less documented, pathway for barium neodecanoate. The principle involves reacting an organometallic compound with neodecanoic acid or another neodecanoate salt. google.comresearchgate.net The success of such a reaction relies on the relative electronegativities of the metals involved, with the more electropositive metal typically displacing the other. libretexts.org

Post-Synthetic Processing and Purification Techniques

Following the initial chemical reaction, several processing and purification steps are necessary to obtain barium neodecanoate of the desired quality. The crude product is often a viscous liquid containing residual solvents, water, and unreacted starting materials. google.com

A critical step is the removal of water and any volatile solvents, which is typically achieved by heating the product mixture under vacuum. google.com This dehydration step is essential for preventing hydrolysis and ensuring the stability of the final product.

Filtration is another key purification technique. The hot product may be filtered under pressure to remove any solid impurities or unreacted barium salts. google.com In methods starting from mineral sources like witherite, a multi-stage filtration and pH adjustment process is employed. google.com This involves an initial filtration, followed by adjusting the filtrate's pH to between 7 and 10, heating to a boil, and filtering again. google.com A final pH adjustment to between 5 and 6.5 precedes evaporation and crystallization to yield the purified barium carboxylate. google.com

For solid grades of barium carboxylates, recrystallization is a standard purification method. This involves dissolving the compound in a suitable warm solvent and allowing it to cool, whereupon the purified compound crystallizes out, leaving impurities behind in the solution. chemicalbook.com The final product is often a clear, viscous liquid or a waxy or off-white solid, depending on its purity and physical state. google.comcymitquimica.com

Catalytic Applications of Barium Neodecanoate in Polymer Science and Organic Synthesis

Barium Neodecanoate as a Silanol Condensation Curing Catalyst

The curing of silane-functional polymer systems, such as those used in sealants, adhesives, and coatings, relies on the hydrolysis of alkoxysilane groups to form silanol (Si-OH) groups, followed by the condensation of these groups to create a stable siloxane (Si-O-Si) network. This two-step process is often accelerated by a catalyst.

Mechanism of Catalysis in Silane-Functional Polymer Systems

The general mechanism for metal-catalyzed silanol condensation involves the metal compound facilitating both the hydrolysis and condensation reactions. While the specific mechanism for barium neodecanoate is not extensively detailed, it can be hypothesized based on the behavior of other metal carboxylates. The process typically involves:

Hydrolysis: The metal catalyst interacts with ambient moisture and the alkoxysilane groups (-Si-OR) on the polymer, promoting their conversion into silanol groups (-Si-OH) and releasing alcohol (R-OH) as a byproduct.

Condensation: The catalyst then facilitates the reaction between two silanol groups, or between a silanol group and a remaining alkoxysilane group, to form a siloxane bond (Si-O-Si) and release water or alcohol. This step is crucial for building the cross-linked polymer network that gives the material its final properties.

Metal salts are understood to act as Lewis acid catalysts in this context, coordinating with the oxygen atoms of the silanol or alkoxysilane groups, which makes the silicon atom more susceptible to nucleophilic attack and thus accelerates the condensation reaction.

Comparative Catalytic Efficacy with Alternative Metal Catalysts (e.g., Organotin Compounds)

Organotin compounds, particularly dibutyltin dilaurate (DBTDL), have historically been the industry standard for catalyzing silanol condensation due to their high efficiency. However, due to toxicity and environmental concerns, there has been a significant push to find effective, non-tin alternatives. Catalysts based on zinc, bismuth, titanium, and zirconium have been developed as replacements.

Direct, quantitative comparisons of the catalytic efficacy of barium neodecanoate against organotins are not widely available in published research. Generally, the performance of an alternative catalyst is evaluated based on several parameters, including cure speed (tack-free time), depth of cure, and the final mechanical properties of the cured polymer. While patent literature mentions a wide array of metal carboxylates for silane crosslinking, specific performance data for barium salts is sparse, suggesting it is not a primary replacement candidate compared to compounds of bismuth or zinc.

Impact on Curing Kinetics and Network Formation

The choice of catalyst has a profound impact on the curing kinetics and the final architecture of the polymer network. An effective catalyst must balance the rates of the hydrolysis and condensation reactions to ensure uniform curing and prevent surface defects.

Curing Kinetics: The concentration and type of catalyst directly influence the speed at which the material cures. A highly active catalyst can provide a rapid tack-free time, which is desirable in many applications.

Network Formation: The catalyst helps dictate the structure of the resulting siloxane network. The final properties of the polymer, such as its elasticity, tensile strength, and durability, are intrinsically linked to the density and uniformity of the cross-linking achieved during curing.

Without specific studies on barium neodecanoate, its precise effect on these properties can only be inferred. Like other divalent metal carboxylates, it would be expected to influence the reaction rate, but its relative activity and potential side reactions would need to be experimentally determined to establish its utility.

Role in Polymerization Initiation and Control

Metal carboxylates are also employed to catalyze the formation of other polymers, such as polyurethanes, by promoting the reaction between isocyanates and polyols.

Investigations in Polyurethane Foam Production

Polyurethane foams are produced through the reaction of polyisocyanates with polyols, a process that is almost always catalyzed. This process involves two main reactions: the "gelling" reaction (isocyanate + polyol) and the "blowing" reaction (isocyanate + water). A careful balance between these reactions is necessary to produce foam with the desired cell structure and physical properties.

A wide variety of metal-based catalysts, including neodecanoate salts of bismuth, zinc, and tin, are used commercially to control the polyurethane reaction. google.comgoogle.comgoogle.com However, a review of scientific and patent literature reveals a notable absence of barium neodecanoate in formulations for polyurethane foam. While barium sulfate (B86663) is sometimes used as an inert filler in polyurethane systems, there is no evidence to suggest that barium neodecanoate is used as a catalyst in this application. mdpi.com The field is dominated by other metal neodecanoates known for their specific catalytic activities and selectivity. google.comgoogle.com

Potential as Polymerization Initiators in Other Systems

Beyond silane curing and polyurethane synthesis, metal salts can sometimes act as initiators or catalysts in other polymerization reactions. However, there is currently no significant body of research that identifies barium neodecanoate as a notable polymerization initiator for other major polymer systems in the way that compounds like azo compounds or peroxides are. Its potential in niche applications or as a co-catalyst in other organic syntheses remains an area open for investigation.

Applications of Barium Neodecanoate in Material Science and Engineering

Polyvinyl Chloride (PVC) Stabilization Mechanisms

Research on Thermal Stability Enhancement in PVC

Research has demonstrated the effectiveness of barium-based stabilizers in improving the thermal stability of PVC. google.com While historically, barium-cadmium systems were prevalent, concerns over cadmium's toxicity have led to the development of barium-zinc and calcium-zinc alternatives. scribd.comspecialchem.com Studies have shown that barium-containing stabilizers can significantly enhance the long-term stability of PVC. newtopchem.com For instance, the inclusion of barium neodecanoate in PVC formulations helps in maintaining the initial color and preventing thermal degradation during processing and use. researchgate.netnewtopchem.com

The effectiveness of these stabilizers is often evaluated through tests like the Congo red test, which measures the time until HCl is evolved, and thermogravimetric analysis (TGA), which assesses the weight loss of the polymer as a function of temperature. researchgate.net Research has shown that PVC compositions with barium-based stabilizers exhibit improved performance in these tests, indicating enhanced thermal stability. google.com

Synergistic Effects with Co-stabilizers in PVC Formulations

Barium neodecanoate is rarely used alone as a PVC stabilizer. Its performance is significantly enhanced when used in combination with other metal soaps and co-stabilizers, a phenomenon known as synergism. pishrochem.comspecialchem.com Common co-stabilizers include zinc carboxylates, calcium carboxylates, and organic phosphites. specialchem.comresearchgate.net

Organic phosphites are another important class of co-stabilizers used with Ba/Zn systems. They are believed to chelate the metal chlorides formed during stabilization, further preventing their catalytic activity in the degradation process. specialchem.com The combination of barium neodecanoate with these co-stabilizers provides a comprehensive stabilization package that addresses both initial color and long-term heat stability. google.com

Performance as Additives in Coatings and Surface Treatments

Barium neodecanoate also finds significant application in the coatings industry, primarily as a drier and a dispersing agent. organometal.eupautai.com.tw

Function as Paint Driers and Film Formation Promoters

In solvent-based and water-based coatings, metal carboxylates, known as driers, are used to accelerate the drying process. organometal.eupautai.com.tw Barium neodecanoate acts as an auxiliary or secondary drier. organometal.euumicore.comgoogleapis.com While it has poor drying action by itself, it works in conjunction with primary driers, such as cobalt and manganese carboxylates, to promote through-drying of the paint film. organometal.eucomarchemicals.com

The mechanism involves keeping the paint film open, which allows for uniform drying from the top surface to the bulk of the coating. organometal.eu Barium driers also help to prevent the adsorption of primary driers by pigments, which can lead to a "loss-of-dry" upon storage. comarchemicals.com Furthermore, they improve the gloss of the paint. organometal.eucomarchemicals.com

Research into Adhesion Promotion and Coating Durability

While specific research on barium neodecanoate as a primary adhesion promoter is less common, its role in ensuring a well-cured and uniform film indirectly contributes to better adhesion. specialchem.com Good film formation is a prerequisite for strong bonding between the coating and the substrate. google.com Some organometallic compounds, including those based on neodecanoic acid, are used to improve adhesion in various applications. tib-chemicals.comshepchem.com For instance, bismuth neodecanoate has been studied for its role in enhancing the adhesion of silicone tie-coatings. researchgate.net

Emerging Applications in Advanced Technological Systems

Beyond its traditional roles in PVC and coatings, barium neodecanoate is being explored for use in more advanced technological applications. For example, it is listed as a superconductor grade material, suggesting its potential use in the synthesis of high-temperature superconducting materials. americanelements.comstrem.comstrem.com

In the field of nanotechnology, bismuth neodecanoate has been used in the synthesis of bismuth sulfide (B99878) nanoparticles for applications as CT contrast agents. nih.gov This points to the potential for other metal neodecanoates, including barium neodecanoate, to be used as precursors in the synthesis of advanced nanomaterials. scispace.com Furthermore, curable compositions containing metal salts of neodecanoic acid are being investigated for applications in adhesives and sealants, aiming for less harmful formulations with good mechanical properties. google.com

Research into Fuel Additive Roles

Metal carboxylates are widely researched as fuel additives to improve combustion efficiency and reduce harmful emissions. Barium compounds, in particular, have been investigated for their ability to suppress smoke and soot.

Barium-based additives are recognized as one of the primary methods for suppressing smoke emissions in diesel engines. nih.govresearchgate.net Research has shown that these additives can significantly reduce smoke, carbon monoxide (CO), and hydrocarbon (HC) emissions. nih.govresearchgate.net Studies on a commercial barium-based additive in a non-road diesel engine demonstrated a smoke reduction of up to 71% at the rated working condition. nih.govresearchgate.net The additive also lowered the concentration of organic carbon (OC) and elemental carbon (EC), achieving a maximum total carbon reduction of 40%. nih.govresearchgate.net

The mechanism involves the barium compound influencing the combustion process to reduce the formation of soot particles. Interestingly, while optical measurements show a large reduction in smoke, gravimetric measurements indicate that the total mass of particulate matter can sometimes increase because the barium itself contributes to the particulate mass in the exhaust. cdc.gov However, the additive effectively reduces the carbon-based soot fraction of the particulates. cdc.gov

Parallels can be drawn from research on similar compounds like Barium 2-ethylhexanoate. It is often used with Zinc 2-ethylhexanoate, where the combination is found to have a synergistic effect, reducing soot by 40-60% in diesel fuel. evitachem.com This suggests that the metallic component is key to the soot-reducing function. The research on general barium-based additives provides a strong basis for understanding the potential role and efficacy of barium neodecanoate in similar applications.

Interactive Data Table: Effects of Barium-Based Fuel Additive on Diesel Emissions

| Emission Component | Observation | Reported Reduction/Change | Source(s) |

| Smoke | Maximum reduction observed at rated working condition. | 71% | nih.gov, researchgate.net |

| Volatile Organic Compounds (VOCs) | Reduction observed at rated working condition. | 36% | nih.gov, researchgate.net |

| Total Carbon (OC & EC) | Suppression of organic and elemental carbon concentrations. | 40% | nih.gov, researchgate.net |

| Particulate Mass (Gravimetric) | Mass increased at several steady-state load conditions. | 30% to 80% increase | cdc.gov |

| Carbon Monoxide (CO) & Hydrocarbons (HC) | Additive effectively reduced emissions. | Effective Reduction | nih.gov, researchgate.net |

Environmental Fate and Ecological Impact Research for Barium Neodecanoate

Barium neodecanoate, upon entering the environment, is expected to dissociate into its constituent parts: the barium cation (Ba²⁺) and the neodecanoate anion. europa.eu The subsequent environmental behavior and ecological impact are therefore best understood by examining the distinct pathways and effects of these two components.

Advanced Characterization Techniques for Barium Neodecanoate and Its Derivatives

Spectroscopic Analysis for Structural Elucidation and Purity Assessment (e.g., FTIR)

Spectroscopic methods are fundamental in identifying the functional groups present in barium neodecanoate and confirming its structure.

Fourier Transform Infrared (FTIR) Spectroscopy is a powerful tool for this purpose. The analysis of barium neodecanoate using FTIR helps in identifying the characteristic bonds and confirming the formation of the salt. In a study involving the synthesis of superconductors from metal neodecanoates, FTIR was used to identify the neodecanoate precursor and its decomposition into metal carbonates and hydrocarbon fragments at elevated temperatures. cambridge.org The infrared spectra can distinguish between the initial organic acid and the resulting barium salt through shifts in the carboxylate (-COO⁻) stretching frequencies. cambridge.orgdtic.mil Specifically, the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group are key indicators of salt formation. These are typically observed in the regions of 1500-1650 cm⁻¹ and 1400-1450 cm⁻¹, respectively.

The purity of barium neodecanoate can also be assessed using FTIR. The absence of a broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of a carboxylic acid dimer, indicates the complete reaction of neodecanoic acid to form the barium salt. Any residual starting material or by-products would present additional peaks in the spectrum, allowing for a qualitative assessment of purity. researchgate.net

A representative FTIR analysis of a metal neodecanoate would show the following characteristic peaks:

| Wavenumber (cm⁻¹) | Assignment |

| ~2960 | C-H asymmetric stretching of CH₃ |

| ~2870 | C-H symmetric stretching of CH₃ |

| ~1550-1620 | Asymmetric stretching of COO⁻ |

| ~1410-1460 | Symmetric stretching of COO⁻ and C-H bending |

| ~1380 | C-H bending of C(CH₃)₃ |

Elemental and Compositional Analysis

Elemental analysis provides quantitative data on the elemental composition of barium neodecanoate, confirming its stoichiometry. Techniques such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS) can be used to accurately determine the barium content. Commercial grades of barium neodecanoate are often specified by their barium percentage, which typically ranges from 25-29%. strem.com

In research concerning the synthesis of bismuth(III) neodecanoate, elemental analysis was employed to confirm the composition of the synthesized compound. researchgate.net Similarly, for barium neodecanoate, elemental analysis would verify the ratio of barium to neodecanoate ions, which is expected to be 1:2. This is crucial for applications where precise stoichiometry is required, such as in the formulation of stabilizers or as a precursor for advanced materials. researchgate.netgoogle.com

The compositional analysis can be further supported by techniques like X-ray Photoelectron Spectroscopy (XPS) , which provides information about the elemental composition and chemical states of the elements on the surface of the material.

Thermal Analysis for Stability and Decomposition Pathways (e.g., Thermogravimetric Analysis for applied systems)

Thermal analysis techniques are essential for determining the thermal stability and decomposition behavior of barium neodecanoate. ontosight.ai

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. uc.edu For barium neodecanoate, TGA can identify the onset of decomposition and the temperature ranges for different degradation steps. Studies on metal neodecanoates have shown that they decompose upon heating. smolecule.com A TGA of barium neodecanoate would typically show an initial stable region followed by a significant weight loss corresponding to the decomposition of the organic part of the molecule, leaving behind a residue of barium carbonate or barium oxide at higher temperatures. cambridge.org Research on the thermal decomposition of yttrium, barium, and copper neodecanoates for superconductor synthesis revealed that barium neodecanoate decomposes to barium carbonate and hydrocarbon fragments at around 460°C in an argon atmosphere. cambridge.org The barium carbonate further decomposes to barium oxide at temperatures above 800°C. cambridge.org The decomposition temperature is reported to be around 260°C. dguv.de

The atmosphere in which the analysis is conducted (e.g., inert like nitrogen or argon, or oxidative like air) significantly influences the decomposition pathway. cambridge.org In an oxygen-containing atmosphere, the decomposition can occur at lower temperatures, and the final residue is more likely to be barium oxide. cambridge.org

Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) can be used in conjunction with TGA to detect thermal events such as melting, crystallization, and decomposition, which are accompanied by a change in enthalpy.

The following table summarizes typical findings from a TGA of barium neodecanoate in an inert atmosphere:

| Temperature Range (°C) | Event |

| < 250 | Stable, minimal weight loss |

| 260 - 500 | Major weight loss due to decomposition of neodecanoate ligands |

| > 800 | Decomposition of intermediate barium carbonate to barium oxide |

These thermal properties are critical for applications where barium neodecanoate is used as a heat stabilizer in polymers like PVC, as its effectiveness is directly related to its stability at processing temperatures. google.com

Rheological Characterization in Solution and Polymer Matrices

The rheological properties of barium neodecanoate, both in solution and when incorporated into polymer matrices, are crucial for its application as a processing aid, stabilizer, or modifier in various formulations.

When dissolved in a solvent, barium neodecanoate can significantly affect the viscosity of the solution. The extent of this effect depends on the concentration, the nature of the solvent, and the temperature. The viscosity of such solutions can be measured using various types of viscometers or rheometers. This is particularly relevant in applications like coatings and paints, where the rheology of the formulation dictates its application properties. research-solution.com

In polymer matrices, such as in PVC or silane-functional polymers, barium neodecanoate can act as a lubricant or a plasticizer, influencing the melt viscosity and processing characteristics of the polymer. google.comgoogle.comgoogleapis.com The rheological effects can be studied using techniques like capillary rheometry or a torque rheometer. These analyses help in understanding how the additive affects the flow behavior of the polymer melt, which is essential for optimizing processing conditions in extrusion or injection molding. For instance, in a study on liquid overbased mixed metal stabilizers for PVC, the rheological properties of the stabilizer composition were important for its performance. google.com The addition of fillers can also influence the rheological properties of the final composition. google.com

Theoretical and Mechanistic Investigations of Barium Neodecanoate Reactivity

Elucidation of Structure-Activity Relationships in Catalysis and Stabilization

The efficacy of barium neodecanoate as both a catalyst and a stabilizer is intrinsically linked to its molecular structure. The branched nature of the neodecanoate ligand plays a pivotal role in its functionality.

In Catalysis:

Barium neodecanoate has been employed as a precursor in the synthesis of various inorganic materials, including nanocrystals. acs.org In the synthesis of Cu₂BaSnS₄₋ₓSeₓ nanocrystals, for instance, barium neodecanoate serves as the barium source. acs.org The neodecanoate ligand, with its bulky and branched structure, influences the reactivity and solubility of the barium precursor in the oleylamine (B85491) solvent used in the synthesis. acs.org This structural feature helps to control the nucleation and growth of the nanocrystals. The thermal decomposition of the metal carboxylate precursors is a key step, and the structure of the neodecanoate ligand affects the decomposition temperature and the subsequent formation of the desired crystalline phase. acs.orgdokumen.pub

In PVC Stabilization:

The primary role of barium neodecanoate as a heat stabilizer in PVC is to mitigate the degradation process initiated by the elimination of hydrogen chloride (HCl) at elevated temperatures. xikuichem.comacs.org The structure-activity relationship in this context is multifaceted:

Basicity: The carboxylate group provides basicity, which allows it to neutralize the acidic HCl gas produced during PVC degradation. This prevents the autocatalytic dehydrochlorination of the polymer.

Ligand Exchange: It is proposed that the neodecanoate ligand can substitute the labile allylic chlorine atoms on the PVC backbone. acs.org This exchange forms a more stable ester linkage, thereby inhibiting the "unzipping" reaction that leads to the formation of long, colored polyene sequences. acs.org The branched structure of the neodecanoate can influence the rate and efficiency of this substitution reaction.

Synergistic Effects: Barium neodecanoate is often used in combination with other metal carboxylates, such as zinc or cadmium carboxylates, to achieve a synergistic stabilizing effect. researchgate.netgoogle.com Barium carboxylates are known for their long-term stabilizing effect, while zinc carboxylates provide good early color stability. researchgate.net The differing coordination chemistries and Lewis acidities of the metal ions, governed in part by the neodecanoate ligand, contribute to this synergy.

A summary of the key structure-activity relationships is presented in the table below:

| Feature | Role in Catalysis | Role in Stabilization |

| Branched Alkyl Chain | Influences solubility and reactivity of the precursor, controls nanocrystal nucleation and growth. acs.org | Enhances solubility in PVC matrix, may influence the rate of ligand exchange. |

| Carboxylate Group | Acts as a ligand to the barium ion, decomposes at specific temperatures to form the final material. dokumen.pub | Provides basicity to neutralize HCl, participates in ligand exchange with labile chlorine atoms in PVC. acs.org |

| Barium Ion | Serves as the source of barium for the final inorganic product. acs.org | Acts as a Lewis acid, participates in synergistic stabilization mechanisms with other metal carboxylates. researchgate.net |

Coordination Chemistry of Barium(II) with Branched Carboxylates

The coordination chemistry of the barium(II) ion with carboxylate ligands, particularly branched ones like neodecanoate, is fundamental to its function. The large ionic radius of Ba²⁺ (approximately 1.35 Å for an 8-coordinate environment) and its preference for high coordination numbers are defining characteristics. osti.gov

Research on barium(II) coordination polymers with various carboxylate ligands reveals that the Ba²⁺ ion can exhibit a range of coordination numbers, commonly from 8 to 11. osti.govresearchgate.netnih.govresearchgate.net The coordination geometry is often complex and can be described as distorted bicapped square-antiprismatic or tricapped trigonal-prismatic. researchgate.netnih.govresearchgate.netpublish.csiro.au

Monodentate: One oxygen atom of the carboxylate group binds to the barium ion.

Bidentate Chelating: Both oxygen atoms of the same carboxylate group bind to the same barium ion.

Bidentate Bridging: The carboxylate group bridges two different barium ions.

The bridging coordination mode is common in barium carboxylate complexes, leading to the formation of polynuclear or polymeric structures. researchgate.netnih.govresearchgate.net This aggregation is a key aspect of the behavior of barium neodecanoate in both catalytic and stabilization applications. In solution or in a polymer matrix, these aggregates can be dynamic, with ligands exchanging and the degree of aggregation potentially varying with concentration and temperature.

The presence of other ligands, such as water or alcohols, can also influence the coordination sphere of the barium ion. researchgate.netnih.govresearchgate.net For instance, in the synthesis of overbased barium complexes, alcohols are used as promoters. google.comgoogle.com

The table below summarizes the coordination characteristics of Barium(II) with carboxylate ligands:

| Property | Description |

| Coordination Number | Typically high (8-11) due to the large ionic radius of Ba²⁺. osti.govresearchgate.netnih.govresearchgate.net |

| Coordination Geometry | Often distorted, such as bicapped square-antiprismatic or tricapped trigonal-prismatic. researchgate.netnih.govresearchgate.netpublish.csiro.au |

| Ligand Binding Modes | Monodentate, bidentate chelating, and bidentate bridging. researchgate.netnih.govresearchgate.net |

| Aggregation | Tends to form polynuclear or polymeric structures through bridging carboxylate ligands. researchgate.netnih.govresearchgate.net |

| Influence of Branched Ligand | The steric bulk of neodecanoate influences the coordination number and geometry, as well as the solubility and reactivity of the complex. |

Computational Chemistry Approaches to Reaction Pathways and Binding Interactions

While specific computational studies focused exclusively on barium neodecanoate are not prevalent in the provided search results, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the reactivity of related systems. osti.govmdpi.comamericanelements.comacs.orgresearchgate.net These methods can provide valuable insights into the reaction pathways and binding interactions of barium neodecanoate.

For Catalysis:

DFT calculations can be used to model the thermal decomposition of barium neodecanoate. mdpi.com By calculating the energies of various intermediates and transition states, the most likely decomposition pathway can be determined. This can help in understanding how the ligand structure influences the formation of the desired inorganic product and can aid in optimizing reaction conditions such as temperature. dokumen.pub Furthermore, simulations can elucidate the interaction of the barium precursor with other reactants and the solvent at the molecular level.

For PVC Stabilization:

Computational chemistry can be employed to investigate the key mechanisms of PVC stabilization by barium neodecanoate:

HCl Scavenging: The binding energy of HCl to the barium neodecanoate complex can be calculated to quantify its effectiveness as an acid scavenger.

Ligand Exchange: The reaction pathway for the substitution of an allylic chlorine atom on a model PVC chain with a neodecanoate ligand can be modeled. This would involve calculating the activation energy for the reaction, providing insight into its kinetic feasibility. The role of the barium center as a Lewis acid in facilitating this exchange can also be explored.

Molecular dynamics simulations have been used to study the inhibition of barium sulfate (B86663) scale formation by polymeric inhibitors. mdpi.com Similar approaches could be adapted to model the interaction of barium neodecanoate with PVC chains within the polymer matrix, providing insights into its dispersion and local interactions.

The following table outlines potential applications of computational chemistry in studying barium neodecanoate:

| Application Area | Computational Method | Potential Insights |

| Catalysis | DFT | Elucidation of thermal decomposition pathways, understanding of precursor-solvent interactions. |

| PVC Stabilization | DFT | Quantification of HCl binding energy, calculation of activation energies for ligand exchange, investigation of synergistic mechanisms with co-stabilizers. researchgate.net |

| General Reactivity | Molecular Dynamics | Simulation of the behavior of barium neodecanoate in solution or a polymer matrix, understanding of aggregation and transport properties. |

Future Research Directions and Sustainability Challenges for Barium Neodecanoate

Development of Green Synthesis and Production Methods

The traditional synthesis of barium neodecanoate involves the reaction of barium hydroxide (B78521) with neodecanoic acid. Future research is focused on integrating green chemistry principles into its production lifecycle to minimize environmental impact.

Key research areas include:

Sustainable Precursors: A significant area of research involves sourcing precursors from more sustainable feedstocks. An anticipatory life-cycle assessment of related nanoparticle synthesis suggests that replacing metal alkoxides with precursors having better life-cycle profiles, such as barium hydroxides or acetates, can lead to general impact reductions. rsc.org The development of bio-based neodecanoic acid is another critical step towards a greener synthesis route.

Eco-Friendly Synthesis Processes: Drawing parallels from the green synthesis of other barium compounds, such as barium sulfate (B86663) which has been produced using plant extracts in a co-precipitation method mdpi.com, future methods for barium neodecanoate could explore the use of natural extracts or biocatalysts. These approaches align with the principles of green chemistry by being simple, non-toxic, and low-cost. mdpi.com

Process Optimization and Waste Reduction: Adhering to the 12 principles of Green Chemistry is essential for developing new products. acs.org This involves optimizing reaction conditions to improve energy efficiency, reduce solvent use, and minimize waste generation. For instance, studies on supercritical fluid synthesis of nanoparticles highlight that increasing precursor concentration and implementing high-rate solvent recycling can reduce life-cycle impacts by over 50%. rsc.org

Exploration of Novel and High-Performance Applications

While barium neodecanoate is established in several industrial applications, ongoing research seeks to unlock new functionalities and enhance its performance in existing roles. Its utility stems from properties like thermal stability and lubricity. wipo.int

Future and emerging applications are summarized in the table below:

| Application Area | Specific Use | Research Focus | Relevant Findings & Citations |

| Advanced Materials | Precursor for Nanocrystal Synthesis | Synthesis of quaternary chalcogenide nanocrystals (e.g., Cu₂BaSnS₄₋ₓSeₓ) for optoelectronic and solar energy applications. | Barium neodecanoate is used as an air-stable barium precursor, simplifying handling in the synthesis process. researchgate.net |

| Coatings & Polymers | Corrosion-Resistant Coatings | Incorporation into film-forming compositions to enhance corrosion resistance, often in combination with zinc particles. | Compositions may contain from 0.5% to 50% by weight of an alkaline earth metal compound like barium neodecanoate. researchgate.net |

| Plastics & PVC | High-Efficiency Heat Stabilizer | Used in combination with other metals like cadmium and zinc to prevent polymer degradation during high-temperature processing. google.com Research is moving towards replacing more toxic components. | Barium neodecanoate is a known stabilizer for PVC. wipo.intgoogle.comfranklinmetals.com |

| Adhesives & Sealants | Catalyst in Moisture-Curable Compositions | Employed as a catalyst in silane-functional polymer systems, offering an alternative to more harmful tin-based catalysts. | Metal salts of neodecanoic acid, including those of alkali earth metals like barium, are proposed as catalysts. nanalysis.com |

| Lubricants | Additive for Greases and Oils | Enhances thermal stability and lubricity under extreme pressure and temperature conditions in automotive and industrial applications. fraunhofer.de | Barium complexes are used to enhance performance in greases for joints, gears, and bearings. fraunhofer.de |

| Medical Technology | Contrast Agents for Imaging | Utilized in nanoparticle-based contrast agents for CT imaging due to barium's ability to absorb X-rays. | Bismuth neodecanoate, a related compound, has been explored for creating nanoparticle contrast agents. nih.gov |

Advanced In-Situ Monitoring and Process Control during Application

To optimize the performance of barium neodecanoate and ensure product quality, there is a growing need for advanced monitoring techniques. Process Analytical Technology (PAT) provides a framework to design, analyze, and control manufacturing processes by measuring critical parameters in real-time. mt.comschmidt-haensch.com

Future research in this area focuses on:

Spectroscopic Techniques: The application of in-situ spectroscopic tools is a key research direction. Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy can monitor chemical changes in real-time. mt.comrsc.orgresearchgate.net For instance, Attenuated Total Reflection (ATR-FTIR) can be used to study the interactions at the polymer/metal oxide interface and monitor the effect of stabilizers. researchgate.net In the context of PVC, where barium neodecanoate acts as a stabilizer, in-situ spectroscopy can track the thermal degradation process by detecting the evolution of HCl or changes in the polymer backbone. researchgate.netmdpi.comgatech.edu Resonance Raman spectroscopy has also been employed to analyze thermally degraded PVC. acs.org

Monitoring Catalytic Activity: When used as a drier in coatings, barium neodecanoate's catalytic activity is crucial. In-situ spectroscopy can provide insights into the dynamic evolution of catalysts and help identify reaction intermediates, such as carboxylates, on surfaces. mdpi.comacs.orgresearchgate.net This allows for the optimization of curing processes and the development of more effective catalyst systems. subsportplus.eu

Process Control Integration: The data from PAT tools can be used to create robust process controls. mt.com By understanding the real-time behavior of barium neodecanoate within a matrix, manufacturers can make immediate adjustments to process parameters like temperature or mixing speed, ensuring consistent product quality, reducing waste, and enhancing safety. verifiedmarketresearch.com

Research into Circular Economy Principles for Barium Neodecanoate Utilization and Recycling

Integrating barium neodecanoate into a circular economy requires developing effective strategies for the recovery and recycling of the products in which it is used, particularly plastics.

Key challenges and research directions include:

Separation from Plastic Waste: A primary challenge in recycling metal-plastic composites is the efficient separation of the components. fraunhofer.de Current mechanical recycling methods can lead to high losses of metal and produce poor-quality plastic recyclates. fraunhofer.de Research is focused on advanced separation technologies such as magnetism for ferrous metals, eddy current separation for non-ferrous metals, float-sink methods, and melt filtration. plasticsrecycling.org Solvent-based processes are also being explored to completely separate metal and polymer components in high quality. fraunhofer.de

Barium Recovery from Waste Streams: Beyond separating the plastic, recovering the barium element itself is a key goal. Research into hydrometallurgy and other chemical methods shows promise. Specific methods investigated for barium recovery include:

Chemical Precipitation: Using agents like sodium sulfate or ferric sulfate to precipitate barium sulfate. mdpi.com

Adsorption: Using materials like hydrous manganese oxide (HMO) to adsorb barium ions from wastewater streams. google.com

Gravity Concentration: Employing techniques like shaking tables to separate dense barium compounds from barium-containing slag. mdpi.com

Chemical Conversion: A patented process describes the recovery of barium from waste barium chromate (B82759) by converting it to barium carbonate and then to a reusable barium nitrate/carbonate composition. google.com

Feedstock Recycling: For mixed and contaminated plastic waste that is difficult to recycle mechanically, feedstock recycling offers an alternative. plasticseurope.org This process breaks down plastics into basic chemical components, which can be used to create new chemicals or as a reducing agent in processes like steel production in a blast furnace. plasticseurope.org

Designing for Recyclability: The "cradle-to-cradle" design philosophy encourages the creation of products that can be safely returned to the environment or recycled indefinitely. icca-chem.org Future research will likely focus on designing products containing barium neodecanoate in a way that simplifies its recovery and reuse.

Addressing Long-Term Environmental Impact and Sustainable Alternatives

The long-term sustainability of barium neodecanoate is contingent on understanding its environmental impact and developing safer, high-performance alternatives.

Long-Term Environmental Impact: The primary environmental concern associated with barium neodecanoate is the toxicity of barium, a heavy metal. fraunhofer.de Improper handling and disposal can lead to environmental contamination. fraunhofer.deplasticsrecycling.org A significant long-term risk is the potential for metal additives to leach from microplastics into the environment, particularly in acidic conditions found in the digestive tracts of animals. gatech.edu Furthermore, life-cycle assessments (LCA) are critical tools for evaluating the cradle-to-gate environmental impacts of chemical production, highlighting hotspots in the manufacturing process, such as the high upstream demands of certain precursors. rsc.orgrsc.org The substance is considered hazardous to the aquatic environment, necessitating responsible management of any releases. google.com

Sustainable Alternatives: Research into sustainable alternatives is driven by both environmental concerns and regulatory pressures. The focus is on finding substitutes that offer comparable or superior performance with an improved safety profile.

| Application | Current Use | Sustainable Alternative(s) | Key Advantages of Alternative | Citations |

| PVC Thermal Stabilizers | Barium/Cadmium or Barium/Zinc systems | Calcium/Zinc (Ca/Zn) complexes, Organic-Based Stabilizers (OBS), Schiff bases, Bismuth neodecanoate. | Reduced toxicity, moving away from heavy metals like cadmium and lead. Considered "green thermal stabilizers." | plasticseurope.org, mdpi.com |

| Paint Driers (Siccatives) | Cobalt-based driers (Barium is an auxiliary drier) | Iron- and Manganese-based catalysts, Zirconium carboxylates. | Addresses toxicity and carcinogenic concerns of cobalt; Zirconium is a less toxic replacement for lead. | rsc.org, subsportplus.eu |

| General Chemical Synthesis | Conventional chemical processes | Biochemicals derived from renewable resources, adherence to Green Chemistry principles. | Lower hazard profile, reduced waste, improved safety, and regulatory compliance. | acs.org |

| Fillers in Coatings | Used in various formulations | Barium sulfate, titanium dioxide, silica. | These are used as functional fillers to achieve specific properties like passive radiative cooling in coatings. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for barium neodecanoate, and how can reaction efficiency be optimized?

- Methodological Answer : Barium neodecanoate is synthesized via neutralization reactions between neodecanoic acid and barium hydroxide or carbonate.

- Procedure : React stoichiometric amounts of neodecanoic acid with barium hydroxide in an aqueous or alcoholic medium under controlled pH (8–10). Monitor completion via pH titration or FTIR for carboxylate peak shifts (~1540–1650 cm⁻¹) .

- Optimization : Use excess barium hydroxide to ensure complete acid neutralization. Purify via recrystallization from ethanol to remove unreacted precursors .

Q. How can researchers quantitatively determine barium content in neodecanoic acid salts?

- Methodological Answer : Gravimetric analysis or inductively coupled plasma-optical emission spectroscopy (ICP-OES) are preferred.

- Gravimetric Method : Precipitate barium as BaSO₄ by adding H₂SO₄, filter, dry, and weigh. Validate with blank samples to account for sulfate impurities .

- ICP-OES : Digest the compound in nitric acid, dilute, and analyze using emission lines at 455.4 nm or 493.4 nm. Calibrate with certified barium standards .

Q. What spectroscopic techniques are suitable for characterizing the structural integrity of barium neodecanoate?

- Methodological Answer : Use a combination of FTIR, NMR, and X-ray diffraction (XRD).

- FTIR : Confirm carboxylate group coordination via asymmetric (νₐ~1540–1580 cm⁻¹) and symmetric (νₛ~1400–1450 cm⁻¹) stretching bands .

- ¹H NMR : Analyze proton environments of the neodecanoate chain (δ 0.8–2.5 ppm) to verify ligand integrity .

- XRD : Assess crystallinity and compare lattice parameters with known metal carboxylate structures .

Advanced Research Questions

Q. How do discrepancies in barium quantification arise across analytical methods, and how can they be resolved?

- Methodological Answer : Variability stems from extraction efficiency (e.g., acid digestion vs. ashing) and instrument sensitivity.

- Resolution : Cross-validate using two methods (e.g., gravimetry and ICP-OES). For environmental samples, use EPA Method 3050B (acid digestion) followed by ICP-MS to minimize matrix interference .

- Case Study : A 2022 study reported ±15% variability in soil barium analysis due to incomplete digestion; microwave-assisted digestion improved recovery to >95% .

Q. What is the thermal stability profile of barium neodecanoate, and how does it influence its application in high-temperature processes?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen/air.

- Decomposition Steps : Initial mass loss (~150–250°C) corresponds to ligand decomposition; residual BaCO₃/BaO forms above 400°C. Compare with differential scanning calorimetry (DSC) to identify exothermic/endothermic events .

- Applications : Stability up to 250°C makes it suitable as a precursor for barium oxide nanomaterials or polymer stabilizers .

Q. How does the coordination chemistry of barium neodecanoate affect its reactivity in catalytic systems?

- Methodological Answer : Study ligand-metal interactions via extended X-ray absorption fine structure (EXAFS) and density functional theory (DFT).

- EXAFS : Determine Ba–O bond lengths (~2.6–2.8 Å) and coordination number (typically 8–12 for carboxylates) .

- Catalytic Role : The bulky neodecanoate ligand may sterically hinder active sites, reducing catalytic efficiency in esterification compared to smaller carboxylates (e.g., acetate) .

Q. What are the environmental implications of barium neodecanoate in soil systems, and how can its mobility be modeled?

- Methodological Answer : Assess solubility and adsorption using batch experiments and geochemical modeling (e.g., PHREEQC).

- Solubility : Barium neodecanoate has low water solubility (<0.1 g/L at 25°C), but acidic conditions (pH <5) increase Ba²⁺ release .

- Mobility : Model using Freundlich isotherms to predict adsorption onto clay minerals. Field studies show <5% leaching in neutral soils .

Data Contradiction Analysis

Q. How should researchers address conflicting data on barium neodecanoate’s hygroscopicity in different studies?

- Methodological Answer : Standardize testing conditions (humidity, temperature) and sample preparation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.